molecular formula C22H17N3 B2995742 diphenylmethanone N-(8-quinolinyl)hydrazone CAS No. 478258-18-3

diphenylmethanone N-(8-quinolinyl)hydrazone

Cat. No.: B2995742
CAS No.: 478258-18-3
M. Wt: 323.399
InChI Key: YFEOHDFZEUNZEY-UHFFFAOYSA-N
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Description

Diphenylmethanone N-(8-quinolinyl)hydrazone, also known as benzophenone hydrazone (CAS 5350-57-2), is a hydrazone derivative with the molecular formula C₁₃H₁₂N₂ and a molecular weight of 196.25 g/mol . Its structure consists of two phenyl groups bonded to a ketone moiety, which forms a hydrazone linkage with an 8-quinolinyl substituent.

This compound is synthesized via condensation reactions between benzophenone hydrazone and 8-quinolinyl derivatives. Its applications span coordination chemistry, nonlinear optics, and antimicrobial research, owing to its ability to stabilize radicals and chelate metal ions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(benzhydrylideneamino)quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3/c1-3-9-17(10-4-1)21(18-11-5-2-6-12-18)25-24-20-15-7-13-19-14-8-16-23-22(19)20/h1-16,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEOHDFZEUNZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylmethanone N-(8-quinolinyl)hydrazone typically involves the reaction of diphenylmethanone (benzophenone) with 8-quinolylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through the formation of a hydrazone linkage between the carbonyl group of diphenylmethanone and the hydrazine group of 8-quinolylhydrazine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethanone N-(8-quinolinyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of diphenylmethanone N-(8-quinolinyl)hydrazone, particularly in its role as an EGFR inhibitor, involves binding to the active site of the receptor. This binding inhibits the receptor’s activity, which is crucial for the proliferation and survival of cancer cells. The compound’s hydrazone group plays a key role in this interaction, facilitating the formation of stable complexes with the receptor .

Comparison with Similar Compounds

Comparison with Similar Hydrazone Derivatives

Structural and Functional Group Variations

Hydrazones exhibit diverse biological and chemical properties depending on substituents. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Functional Features
Diphenylmethanone N-(8-quinolinyl)hydrazone Phenyl, 8-quinolinyl 196.25 Aromatic stacking, metal coordination
AHL-modified hydrazones (C00–C60) tert-Butoxycarbonyl, nipecotic acid 411.54–522.34 Enhanced solubility, bacterial quorum sensing modulation
Naringin-derived hydrazone (2a) Naringin backbone N/A Glycoside-linked antioxidant, antibacterial
p-Substituted salicylaldehyde phenylhydrazones Nitrophenyl, methoxy ~250–300 Radical scavenging, ferrous ion chelation

Key Insights :

  • Aromatic vs. Aliphatic Substituents: The 8-quinolinyl group in diphenylmethanone hydrazone enables stronger π-π interactions compared to aliphatic tert-butoxycarbonyl groups in AHL derivatives .
  • Antioxidant Activity: Diphenylmethanone hydrazone’s radical stabilization is comparable to p-substituted salicylaldehyde phenylhydrazones (e.g., compound 3a), which show DPPH• scavenging activity similar to BHA/BHT . However, naringin-derived hydrazone 2a exhibits superior antioxidant activity (IC₅₀ = 3.7 µg/mL) due to glycoside-enhanced electron donation .
Antioxidant and Metal Chelation
  • Diphenylmethanone hydrazone: Moderate radical scavenger (comparable to BHA/BHT) but excels in ferrous ion chelation, critical for inhibiting Fenton reactions .
  • AHL derivatives: Lower antioxidant activity but modified for bacterial quorum sensing disruption (e.g., Pseudomonas aeruginosa) .
  • Naringin-derived 2a: Dual antioxidant (IC₅₀ = 3.7 µg/mL) and antibacterial (MIC = 62.5 µg/mL) properties, outperforming diphenylmethanone hydrazone in both domains .
Coordination Chemistry
  • Diphenylmethanone hydrazone: Forms stable Co(II) complexes via the hydrazone N and quinoline N atoms, useful in catalysis and materials science .
  • Aroylhydrazones (H2L1–H2L4) : Exhibit stronger Co(II) binding due to electron-withdrawing nitrobenzoyl groups, enhancing antibacterial activity in complexes .

Physical and Spectroscopic Properties

  • Crystal Packing: Diphenylmethanone hydrazone derivatives exhibit C–H⋯F interactions in trifluoromethyl-substituted analogs, enhancing thermal stability . In contrast, salicylaldehyde phenylhydrazones rely on intramolecular hydrogen bonding for stability .
  • Solubility: AHL-modified hydrazones (e.g., C03) show improved aqueous solubility due to polar tert-butoxycarbonyl groups, unlike lipophilic diphenylmethanone derivatives .

Biological Activity

Diphenylmethanone N-(8-quinolinyl)hydrazone is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C16_{16}H12_{12}N2_2O
  • Molecular Weight : 252.28 g/mol

The compound features a hydrazone functional group (-N=N-) linked to a quinoline moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Hydrazones, including this compound, exhibit significant antimicrobial properties. A recent study indicated that derivatives of quinoline hydrazones possess notable antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

The presence of electron-donating and withdrawing groups in the structure enhances the interaction with microbial targets, leading to increased efficacy against resistant strains .

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50_{50} (µM)
HepG2 (Liver Cancer)>100
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

The compound's mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in macrophage cultures.

Case Study: Inhibition of Cytokine Production

In a study assessing the anti-inflammatory potential, this compound was tested in lipopolysaccharide (LPS)-stimulated macrophages:

  • Results : The compound significantly reduced levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 20 µM, indicating its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : It can induce oxidative stress in cancer cells, leading to apoptosis.
  • Cytokine Modulation : The reduction of inflammatory cytokines suggests a modulation of immune responses.

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